REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:10]([F:13])([F:12])[F:11])=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)N.[BrH:14].N([O-])=O.[Na+]>O>[Br:14][C:4]1[CH:6]=[C:7]([F:9])[CH:8]=[C:2]([F:1])[C:3]=1[C:10]([F:13])([F:12])[F:11] |f:2.3|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(N)C=C(C1)F)C(F)(F)F
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Name
|
|
Quantity
|
8 mL
|
Type
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reactant
|
Smiles
|
Br
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Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuBr
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-5 °C
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Type
|
CUSTOM
|
Details
|
was stirred at −5° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
dropwise maintaining −5° C
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at −5° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to ambient temperature
|
Type
|
WAIT
|
Details
|
After 4 hours
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Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
the resulting solution was extracted with hexanes (3×75 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed over silica gel (40 g Redisep column, pure hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |